molecular formula C27H27N7O2 B12367896 Egfr T790M/L858R-IN-6

Egfr T790M/L858R-IN-6

Cat. No.: B12367896
M. Wt: 481.5 g/mol
InChI Key: FXIVQOYPDQWEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr T790M/L858R-IN-6 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR) gene, particularly the T790M and L858R mutations. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound aims to overcome this resistance and provide a more effective treatment option for patients with these mutations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr T790M/L858R-IN-6 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Egfr T790M/L858R-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound. These intermediates often contain functional groups such as hydroxyl, amino, and carboxyl groups .

Properties

Molecular Formula

C27H27N7O2

Molecular Weight

481.5 g/mol

IUPAC Name

2-[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(pyridin-2-ylamino)anilino]ethanol

InChI

InChI=1S/C27H27N7O2/c1-34-17-19(18-7-3-4-8-24(18)34)20-10-12-30-27(32-20)33-23-15-22(31-26-9-5-6-11-29-26)21(28-13-14-35)16-25(23)36-2/h3-12,15-17,28,35H,13-14H2,1-2H3,(H,29,31)(H,30,32,33)

InChI Key

FXIVQOYPDQWEOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=CC=CC=N5)NCCO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.